(2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
Overview
Description
(2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one is a chiral oxazolidinone derivative. This compound is notable for its application in asymmetric synthesis, particularly in the preparation of enantiomerically pure compounds. The presence of both a benzyloxycarbonyl group and a phenyl group contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-3-benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. One common method includes the reaction of (S)-phenylalanine with benzyl chloroformate under basic conditions to form the benzyloxycarbonyl-protected amino acid. This intermediate is then cyclized with formaldehyde or another suitable aldehyde to form the oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired enantiomerically pure product .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the benzyloxycarbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2S,4S)-3-benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The benzyloxycarbonyl group provides steric hindrance, while the oxazolidinone ring stabilizes the transition state, leading to high enantioselectivity .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
- (2R,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
- (2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
Uniqueness
The uniqueness of (2S,4S)-3-benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one lies in its specific stereochemistry, which makes it particularly effective as a chiral auxiliary. Its ability to induce high enantioselectivity in reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
benzyl (2S,4S)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-13-17(20)23-16(15-10-6-3-7-11-15)19(13)18(21)22-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPAXEIEXNCGOJ-BBRMVZONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)O[C@H](N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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